

Application Notes and Protocols for ML351 in Mouse Models of Stroke

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Compound of Interest

Compound Name:	ML351
CAS No.:	847163-28-4
Cat. No.:	B1676651

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These application notes provide a comprehensive overview of the dosage and administration of **ML351**, a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), in preclinical mouse models of ischemic stroke. The provided protocols are based on established research and are intended to guide the design and execution of in vivo studies evaluating the neuroprotective effects of **ML351**.

Introduction

ML351 is a small molecule inhibitor of 12/15-lipoxygenase (also known as 15-lipoxygenase-1 or 15-LOX-1 in humans), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions like stroke.^{[1][2][3]} By inhibiting 12/15-LOX, **ML351** has been demonstrated to exert neuroprotective effects, significantly reducing infarct size and mitigating neuroinflammation in mouse models of ischemic stroke.^{[1][3][4][5][6]} The compound can efficiently cross the blood-brain barrier, making it a promising candidate for therapeutic intervention in acute ischemic stroke.^{[1][2]}

Mechanism of Action

In the context of stroke, **ML351**'s primary mechanism of action is the inhibition of the 12/15-LOX enzyme. This inhibition disrupts downstream inflammatory pathways that contribute to neuronal damage following an ischemic event. Specifically, research has shown that **ML351** suppresses the activation of the NLRP1 and NLRP3 inflammasomes, which are key mediators of neuroinflammation.^{[5][6]} This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α , and an increase in anti-inflammatory cytokines like IL-10.^[5] By attenuating the inflammatory cascade and reducing lipid peroxidation, **ML351** helps to preserve brain tissue and improve neurological outcomes.^{[5][6]}

Data Presentation: Quantitative Summary of **ML351** Administration in Mouse Stroke Models

The following table summarizes the key quantitative data from various studies utilizing **ML351** in mouse models of stroke.

Mouse Strain	Stroke Model	ML351 Dosage	Route of Administration	Administration Timing	Key Quantitative Findings	Reference
C57BL/6J	Multiple low-dose STZ-induced diabetes (related research)	10, 24, and 48 mg/kg (daily)	Intraperitoneal (IP)	Not applicable (diabetes model)	48 mg/kg dose previously used in stroke models. Higher plasma and tissue levels with IP vs. PO. [7]	[7]
C57BL/6J	Permanent focal ischemia (FeCl ₃ topical application to MCA)	50 mg/kg	Intraperitoneal (IP)	2 hours after induced ischemia	~30% reduction in infarct size (p < 0.01).[4]	[4]

Swiss Albino	Proximal middle cerebral artery occlusion (pMCAo) with ischemia/reperfusion (I/R)	50 mg/kg	Intraperitoneal (IP)	At recanalization after 1 hour of occlusion	Significant reduction in infarct volumes and neurological deficit scores at 6, 24, and 72 hours post-ischemia. [5][6]
C57BL/6J	Transient middle cerebral artery occlusion (tMCAo) in warfarin-treated mice	Not specified in abstract	Not specified in abstract	Not specified in abstract	Significantly reduced hemorrhagic transformation. [8]
Not Specified	In vivo proof-of-concept models of ischemic stroke	Not specified for efficacy, PK data provided	Not specified for efficacy, PK data provided	Not specified for efficacy, PK data provided	Brain/plasma ratio of 2.8, indicating good BBB permeability. $T_{1/2}$ of ~1 hour in plasma and brain. [1]

Experimental Protocols

Preparation and Formulation of ML351

ML351 requires a specific vehicle for solubilization to ensure bioavailability for in vivo administration. Two common formulations are:

- Cremophor-based vehicle:
 - Prepare a stock solution of **ML351** in an organic solvent (e.g., ethanol or DMSO).
 - For administration, prepare a vehicle solution of 80:17:3 PBS:Cremophor EL:Ethanol.[7]
 - Add the **ML351** stock solution to the vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose).
 - Ensure the final solution is homogenous before administration.
- DMSO-based vehicle:
 - Dissolve **ML351** directly in dimethyl sulfoxide (DMSO) to the desired concentration.[5][6]
 - The final volume for intraperitoneal injection should be carefully calculated based on the mouse's body weight.

Mouse Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAo)

A common and reproducible model for inducing focal cerebral ischemia is the intraluminal filament model of middle cerebral artery occlusion (MCAo).

Materials:

- Anesthesia (e.g., isoflurane)
- Heating pad to maintain body temperature at 37°C
- Surgical microscope
- Micro-surgical instruments

- 6-0 nylon monofilament with a silicone-coated tip
- Laser Doppler flowmetry (LDF) probe

Procedure:

- Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1-2% for maintenance).
- Place the mouse in a supine position on a heating pad to maintain normothermia.
- Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA.
- Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by LDF, confirms successful occlusion.
- For transient MCAO, the filament is left in place for a specific duration (e.g., 60 minutes). For permanent MCAO, the filament is left in place permanently.[4]
- For transient models, after the occlusion period, withdraw the filament to allow for reperfusion.[5][6]
- Suture the incision and allow the mouse to recover from anesthesia.

Administration of ML351

- Route: Intraperitoneal (IP) injection is a commonly used and effective route for **ML351** administration in mouse stroke models.[4][5][6]
- Dosage: A dose of 50 mg/kg has been shown to be effective in reducing infarct size and neuroinflammation.[4][5][6]
- Timing: The therapeutic window is a critical factor. Administration at the time of reperfusion (in transient models) or up to 2 hours post-ischemic onset has demonstrated efficacy.[4][5][6]

Assessment of Outcomes

a. Neurological Deficit Scoring: Functional outcomes can be assessed using a neurological deficit scoring system at various time points post-stroke (e.g., 24, 48, and 72 hours). A common scoring scale is:

- 0: No observable deficit
- 1: Forelimb flexion
- 2: Circling towards the contralateral side
- 3: Leaning or falling to the contralateral side
- 4: No spontaneous motor activity

b. Infarct Volume Measurement:

- At a predetermined endpoint (e.g., 24 or 72 hours post-stroke), euthanize the mouse and perfuse transcardially with saline.
- Harvest the brain and section it into 1-2 mm coronal slices.
- Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
- Acquire images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume can be expressed as a percentage of the total brain volume.

c. Immunohistochemistry and Immunofluorescence: To investigate the cellular mechanisms, brain sections can be stained for specific markers of inflammation and cell death.

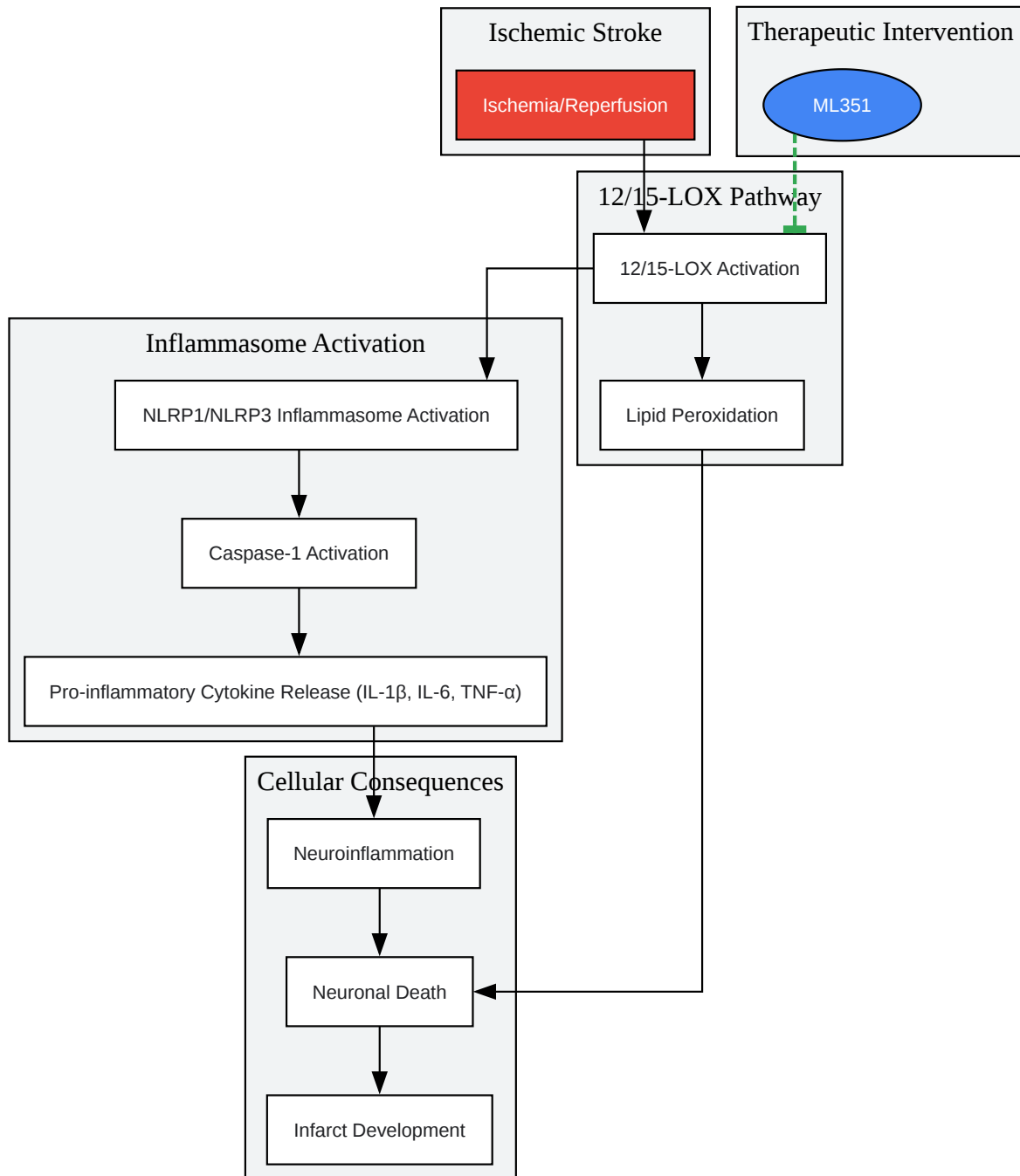
- Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
- Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.
- Section the brain using a cryostat.

- Perform immunohistochemistry or immunofluorescence staining for targets such as 12/15-LOX, NLRP3, Caspase-1, and markers for neurons (NeuN), microglia (Iba1), and astrocytes (GFAP).^{[5][6]}

d. ELISA for Cytokine Quantification: To measure the levels of pro- and anti-inflammatory cytokines:

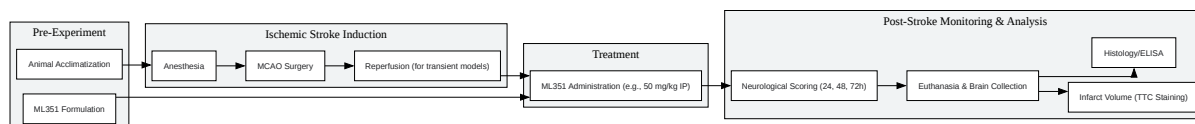
- Homogenize brain tissue from the ischemic hemisphere.
- Centrifuge the homogenate and collect the supernatant.
- Use commercially available ELISA kits to quantify the levels of cytokines such as IL-1 β , IL-6, TNF- α , and IL-10.^[5]

Mandatory Visualizations



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Caption: Signaling pathway of **ML351** in ischemic stroke.



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Caption: Experimental workflow for **ML351** in a mouse MCAO model.

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